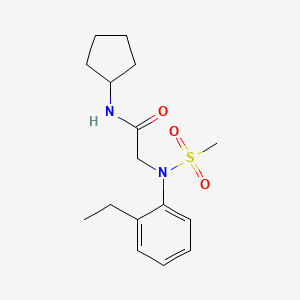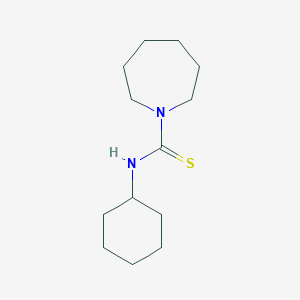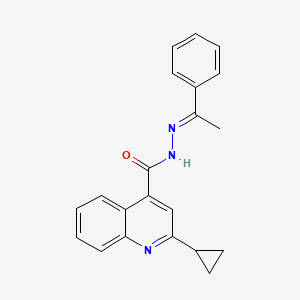
4-(2-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide, also known as MeOPP, is a chemical compound that belongs to the class of piperazine derivatives. MeOPP has been the subject of numerous scientific studies due to its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery.
作用機序
The exact mechanism of action of 4-(2-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, including dopamine and serotonin. 4-(2-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide has also been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-(2-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, including dopamine and serotonin. 4-(2-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide has also been shown to inhibit the activity of certain enzymes involved in the growth and proliferation of cancer cells.
実験室実験の利点と制限
4-(2-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its biological effects are well documented. However, 4-(2-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide also has some limitations. It is not very water-soluble, which can make it difficult to administer in certain experiments. In addition, the exact mechanism of action of 4-(2-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide is not fully understood, which can make it difficult to interpret the results of some experiments.
将来の方向性
There are several future directions for research on 4-(2-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide. One potential area of research is the development of new therapeutic applications for 4-(2-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide. For example, it may be possible to use 4-(2-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide to treat other neurodegenerative diseases, such as Huntington's disease. Another potential area of research is the development of new synthetic methods for 4-(2-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide that are more efficient and cost-effective. Finally, further research is needed to fully understand the mechanism of action of 4-(2-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide and how it interacts with other neurotransmitters and enzymes in the body.
合成法
4-(2-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide can be synthesized using a two-step process. The first step involves the reaction of 2-methoxybenzaldehyde with 3-methylphenylpiperazine in the presence of an acid catalyst. The resulting intermediate product is then treated with thioamide to yield 4-(2-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide.
科学的研究の応用
4-(2-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and analgesic effects. In addition, 4-(2-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide has been shown to have potential as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
4-(2-methoxyphenyl)-N-(3-methylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-15-6-5-7-16(14-15)20-19(24)22-12-10-21(11-13-22)17-8-3-4-9-18(17)23-2/h3-9,14H,10-13H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXKVWUPOXFJTFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-bromo-2-thienyl)sulfonyl]azepane](/img/structure/B5747609.png)

![N-[4-(dimethylamino)phenyl]-2-methoxyacetamide](/img/structure/B5747618.png)


![1-[2-(ethylthio)benzoyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5747634.png)
![6-[(2-chlorobenzyl)thio]-7H-purine](/img/structure/B5747646.png)

![6-[(4-methylphenyl)amino]-7H-benzo[e]perimidin-7-one](/img/structure/B5747666.png)
![6-[4-(dimethylamino)phenyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B5747673.png)

![N-{2-[(4-chlorophenyl)thio]phenyl}-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5747684.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B5747688.png)
![2-(2,3-dimethylphenoxy)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5747699.png)